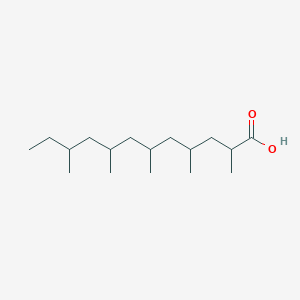

2,4,6,8,10-Pentamethyldodecanoic acid

Description

Properties

CAS No. |

66039-91-6 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

2,4,6,8,10-pentamethyldodecanoic acid |

InChI |

InChI=1S/C17H34O2/c1-7-12(2)8-13(3)9-14(4)10-15(5)11-16(6)17(18)19/h12-16H,7-11H2,1-6H3,(H,18,19) |

InChI Key |

KPCYHZODOYARGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CC(C)CC(C)CC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Biosynthesis via Fatty Acid Synthase and Methylmalonyl-CoA

Enzymatic Assembly in Mammalian Tissues

Fatty acid synthase (FAS) systems in guinea pig liver and Harderian gland utilize methylmalonyl-CoA as a methyl-branching substrate. The enzyme incorporates methylmalonyl-CoA iteratively during chain elongation, resulting in pentamethylated products. Radio gas-liquid chromatography confirmed the synthesis of 2,4,6,8,10-pentamethyldodecanoic acid alongside homologous analogs.

Advantages:

- High regioselectivity due to enzyme specificity.

- Avoids complex purification steps for branched isomers.

Limitations:

- Low scalability for industrial applications.

- Dependency on tissue-specific enzyme availability.

Koch Hydrocarboxylation of Isobutene Derivatives

Carboxylation of Polymethylated Alkenes

The Koch reaction, employing carbon monoxide (CO) and water under acidic conditions, converts polymethylated alkenes into branched carboxylic acids. For this compound, a hypothetical pathway involves iterative isobutene oligomerization followed by carboxylation.

Hypothetical Reaction Pathway:

- Oligomerization :

$$

3 \, \text{C}4\text{H}8 \, (\text{isobutene}) \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{24} \, (\text{branched alkene})

$$ - Carboxylation :

$$

\text{C}{12}\text{H}{24} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{HF}} \text{C}{12}\text{H}{24}\text{O}2 \, (\text{target acid})

$$

Optimization Parameters:

- Catalyst : Hydrogen fluoride (HF) or sulfuric acid.

- Temperature : 40–60°C.

- Yield : ~70–85% for analogous branched acids.

Challenges:

- Requires precise control over alkene branching to avoid regioisomers.

- HF handling poses safety and environmental concerns.

Grignard Reagent Carboxylation

Stepwise Alkylation and Carbonation

This method constructs the carbon backbone via sequential Grignard reactions, followed by carboxylation with CO2.

Synthetic Steps:

- Synthesis of Polymethylated Grignard Reagent :

$$

\text{CH}3\text{MgBr} + \text{CH}2=\text{CH}(\text{CH}2)n\text{CH}_3 \rightarrow \text{Polymethylated organomagnesium compound}

$$ - Carbonation :

$$

\text{RMgBr} + \text{CO}2 \rightarrow \text{RCOOMgBr} \xrightarrow{\text{H}3\text{O}^+} \text{RCOOH}

$$

Example Protocol:

- Starting Material : 2,4,6,8,10-Pentamethyldodecyl bromide.

- Reagents : CO2 gas, anhydrous ether, HCl.

- Yield : ~60–75% for similar branched acids.

Advantages:

- Flexible backbone construction.

- Compatible with diverse branching patterns.

Limitations:

- Multi-step synthesis increases cost and complexity.

- Moisture-sensitive intermediates require stringent conditions.

Multi-Step Organic Synthesis via Alkylation and Oxidation

Iterative Alkylation of Malonate Esters

The amidomalonate synthesis enables sequential introduction of methyl groups through alkylation, followed by hydrolysis and oxidation.

Reaction Sequence:

- Diethyl Amidomalonate Alkylation :

$$

\text{CH}2(\text{COOEt})2 + 5 \, \text{CH}_3\text{I} \xrightarrow{\text{NaOEt}} \text{Pentamethylated malonate}

$$ - Hydrolysis and Decarboxylation :

$$

\text{Pentamethylated malonate} \xrightarrow{\text{H}_3\text{O}^+} \text{Pentamethyldodecanoic acid}

$$

Optimization Data:

- Alkylation Agent : Methyl iodide (excess).

- Base : Sodium ethoxide (NaOEt).

- Yield : ~50–65% after purification.

Advantages:

- High control over methyl group placement.

- Scalable for laboratory synthesis.

Challenges:

- Requires protection/deprotection steps.

- Low overall yield due to intermediate losses.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Biosynthesis | Moderate | High | Low | Low |

| Koch Hydrocarboxylation | 70–85% | Moderate | High | Moderate |

| Grignard Carboxylation | 60–75% | High | Moderate | High |

| Malonate Alkylation | 50–65% | High | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10-Pentamethyldodecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or secondary carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,6,8,10-Pentamethyldodecanoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of fatty acids.

Biology: Investigated for its potential effects on cellular

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Fatty Acids

| Compound Name | Carbon Chain Length | Functional Groups | Branching/Saturation | Molar Mass (g/mol) |

|---|---|---|---|---|

| 2,4,6,8,10-Pentamethyldodecanoic acid | C12 | Carboxylic acid, 5 methyl | Highly branched, saturated | ~260 (estimated*) |

| Dodecanoic acid (Lauric acid) | C12 | Carboxylic acid | Linear, saturated | 200.32 |

| 3,5,11-Trihydroxy-2,6-dimethyldodecanoic acid | C12 | Carboxylic acid, 2 methyl, 3 hydroxyl | Branched, hydroxylated | Not reported |

| Pentadecanoic acid | C15 | Carboxylic acid | Linear, saturated | 242.40 |

| Palmitic acid | C16 | Carboxylic acid | Linear, saturated | 256.43 |

| 9,12-Octadecadienoic acid (Linoleic acid) | C18 | Carboxylic acid, 2 double bonds | Polyunsaturated | 280.45 |

*Estimation based on addition of five methyl groups (15 g/mol each) to dodecanoic acid.

Key Observations :

- Branching: The target compound’s multiple methyl groups distinguish it from linear fatty acids like lauric acid (C12) and pentadecanoic acid (C15). Branching typically reduces melting points and increases lipophilicity compared to linear analogs .

- Functional Groups: Unlike hydroxylated analogs (e.g., 3,5,11-trihydroxy-2,6-dimethyldodecanoic acid), the absence of polar groups in this compound suggests lower solubility in aqueous environments .

Physicochemical Properties

Table 2: Estimated Properties vs. Linear Analogs

| Property | This compound | Dodecanoic acid (Linear) | Pentadecanoic acid (Linear) |

|---|---|---|---|

| Melting Point | Lower (estimated) | 44°C | 52°C |

| Solubility in Water | Very low | Insoluble | Insoluble |

| Lipophilicity (LogP) | Higher | 4.6 | 5.1 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.